molecular formula Cl3CrH12O6 B1223124 Chromium(3+) trichloride hexahydrate CAS No. 13820-88-7

Chromium(3+) trichloride hexahydrate

Cat. No.: B1223124
CAS No.: 13820-88-7
M. Wt: 266.44 g/mol
InChI Key: LJAOOBNHPFKCDR-UHFFFAOYSA-K
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Description

Crystallographic Configuration and Hydration Isomerism

This compound demonstrates a sophisticated crystallographic architecture characterized by specific spatial arrangements of chromium centers, chloride ligands, and water molecules. The compound crystallizes in the monoclinic crystal system with space group C2/c, exhibiting a well-defined three-dimensional lattice structure. This crystallographic configuration places the compound within a specific symmetry class that determines its overall structural properties and influences its chemical behavior.

The molecular weight of this compound is established at 266.44 grams per mole, reflecting the combined mass of one chromium(III) center, three chloride anions, and six water molecules. The compound exhibits a characteristic dark green crystalline appearance, which distinguishes it from other chromium chloride derivatives and provides a visual indicator of its specific hydration state. The density of the hexahydrate form measures 1.760 grams per cubic centimeter, significantly lower than its anhydrous counterpart, reflecting the incorporation of water molecules within the crystal lattice.

A particularly fascinating aspect of this compound lies in its capacity to exist as multiple hydrate isomers, each representing a distinct structural arrangement of the same molecular components. The scientific literature presents varying perspectives on the exact number of hydrate isomers, with most sources identifying three primary isomeric forms, while some researchers propose the existence of a fourth isomer. These isomers differ fundamentally in the distribution of chloride ions and water molecules between the inner coordination sphere of the chromium center and the outer crystal lattice environment.

The three widely recognized hydrate isomers of this compound can be represented by their distinct coordination formulas. The first isomer contains all six water molecules coordinated directly to the chromium center, with all three chloride ions positioned outside the coordination sphere as counter-anions. The second isomer features five water molecules and one chloride ion in the inner coordination sphere, with two chloride ions remaining in the outer sphere. The third isomer incorporates four water molecules and two chloride ions within the coordination sphere, leaving one chloride ion in the crystal lattice.

Isomer Inner Sphere Composition Outer Sphere Composition Structural Formula
1 [Cr(H₂O)₆] 3Cl⁻ [Cr(H₂O)₆]Cl₃
2 [Cr(H₂O)₅Cl] 2Cl⁻ [Cr(H₂O)₅Cl]Cl₂
3 [Cr(H₂O)₄Cl₂] Cl⁻ + 2H₂O [Cr(H₂O)₄Cl₂]Cl·2H₂O

The debate regarding a potential fourth isomer centers on the theoretical possibility of a [CrCl₃(H₂O)₃]·3H₂O configuration, where three chloride ions occupy coordination sites while three water molecules remain coordinated and three additional water molecules exist as lattice water. However, the experimental verification of this fourth isomer remains contentious, with many researchers arguing that such an arrangement lacks the necessary ionic attractions to maintain structural stability in the solid state.

The most commonly encountered commercial form of this compound corresponds to the third isomer, with the structural formula [Cr(H₂O)₄Cl₂]Cl·2H₂O. This particular isomer features a trans-configuration of the two coordinated chloride ions, creating a centrosymmetric structure that contributes to its stability and prevalence in synthetic preparations. The crystallographic data reveal that the chromium-oxygen distances for coordinated water molecules measure approximately 201.3 and 200.2 picometers, while the coordination geometry around the chromium center approaches octahedral symmetry with only slight deviations.

Coordination Chemistry and Ligand Exchange Dynamics

The coordination chemistry of this compound encompasses complex ligand exchange processes that govern the dynamic behavior of water molecules and chloride ions within the coordination sphere. The chromium(III) center adopts an octahedral coordination geometry, accommodating six ligand positions that can be occupied by various combinations of water molecules and chloride ions depending on the specific isomeric form. This coordination arrangement creates a highly structured environment where ligand exchange reactions proceed through well-defined mechanistic pathways.

Water exchange dynamics in chromium(3+) complexes occur at multiple coordination levels, involving both first and second coordination sphere interactions. For the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺, experimental studies have determined that water molecules in the second coordination shell exchange with bulk solution water at a rate constant of 7.8 × 10⁹ inverse seconds. This exchange process corresponds to a lifetime of 128 picoseconds for individual water molecules in the second coordination shell, demonstrating the rapid dynamics of water organization around the chromium center.

The mechanism of second coordination shell water exchange proceeds through an associative pathway involving hydrogen bond reorganization. When a water molecule from the bulk solution approaches the second coordination shell, it initially forms hydrogen bonds with first coordination sphere water molecules. Through a small rotational motion of the coordinated water molecule, one of its existing hydrogen bonds transfers to the incoming water molecule, while the previously bound second-shell water molecule loses its hydrogen bond and moves into the bulk solution. This mechanism provides a detailed molecular-level understanding of how water molecules organize and exchange around highly charged metal centers.

The activation parameters for second coordination shell water exchange reveal important thermodynamic and kinetic characteristics of the process. The enthalpy of activation measures 21.3 kilojoules per mole, while the entropy of activation shows a positive value of +16.2 joules per kelvin per mole. The positive entropy of activation indicates that the transition state for water exchange possesses greater molecular freedom compared to the ground state, consistent with the proposed associative mechanism involving simultaneous bond formation and breaking.

First coordination sphere ligand exchange in this compound involves the substitution of coordinated water molecules by chloride ions or other ligands. These exchange reactions typically proceed through associative interchange mechanisms, where incoming ligands approach the coordination sphere while simultaneously displacing existing ligands. The kinetics of such processes depend on factors including solution concentration, temperature, and the nature of the incoming ligand species.

Exchange Process Rate Constant Activation Enthalpy Activation Entropy Mechanism
Second Shell Water Exchange 7.8 × 10⁹ s⁻¹ 21.3 kJ/mol +16.2 J/K·mol Associative
First Shell Substitution Variable 61.2-124.5 kJ/mol -91.1 to +95.1 J/K·mol Associative Interchange

The chemical preparation of anhydrous chromium(III) chloride from the hexahydrate involves specific dehydration procedures that demonstrate the strong coordination of water molecules to the chromium center. Simple thermal dehydration often leads to decomposition rather than clean water removal, necessitating chemical dehydration agents such as thionyl chloride. The reaction between hexaaquachromium(III) chloride and thionyl chloride proceeds according to the equation: [Cr(H₂O)₆]Cl₃ + 6SOCl₂ → CrCl₃ + 12HCl + 6SO₂, effectively removing coordinated water molecules through chemical conversion rather than physical evaporation.

Comparative Analysis of Anhydrous versus Hydrated Polymorphs

The structural and physical property differences between anhydrous chromium(III) chloride and this compound represent a compelling example of how hydration fundamentally alters the characteristics of inorganic compounds. These differences extend beyond simple water content to encompass crystallographic structure, physical appearance, thermal stability, and chemical reactivity patterns that distinguish the two polymorphic forms.

Anhydrous chromium(III) chloride crystallizes in a layered structure following the yttrium chloride (YCl₃) structural type, where chromium(III) centers occupy one-third of the octahedral sites in alternating layers of a pseudo-cubic close-packed chloride lattice. This arrangement creates weak interlayer bonding forces, resulting in the characteristic flaky or micaceous appearance of anhydrous chromium(III) chloride crystals. The absence of coordinated water molecules allows for close packing of the ionic components, yielding a significantly higher density of 2.87 grams per cubic centimeter compared to the hexahydrate form.

The color difference between the two polymorphs provides immediate visual distinction, with anhydrous chromium(III) chloride appearing as violet crystals while the hexahydrate exhibits the characteristic dark green coloration. This color change reflects alterations in the electronic environment around the chromium center, as the crystal field splitting patterns differ substantially between the anhydrous and hydrated coordination environments. The presence of water ligands in the hexahydrate creates a different crystal field strength compared to the purely ionic environment in the anhydrous form.

Thermal properties demonstrate dramatic differences between the two polymorphic forms, particularly in their melting point behavior. Anhydrous chromium(III) chloride melts at 1,152 degrees Celsius, reflecting the strong ionic interactions within its crystalline lattice. In contrast, this compound begins losing water molecules at approximately 83 degrees Celsius, well below the melting point of the anhydrous form. This low dehydration temperature indicates that the thermal energy required to disrupt the coordination bonds between chromium and water is substantially less than that needed to overcome the ionic lattice forces in the anhydrous compound.

Solubility characteristics reveal another fundamental distinction between the polymorphic forms. Anhydrous chromium(III) chloride exhibits only slight solubility in water, requiring significant time and energy for dissolution. The hexahydrate form demonstrates much higher water solubility, reaching 585 grams per liter, which reflects the presence of already-coordinated water molecules that facilitate the dissolution process. This enhanced solubility makes the hexahydrate the preferred form for most synthetic and analytical applications requiring chromium(III) solutions.

Property Anhydrous Form Hexahydrate Form
Molecular Weight 158.36 g/mol 266.44 g/mol
Crystal Structure YCl₃ type layered Monoclinic C2/c
Density 2.87 g/cm³ 1.760 g/cm³
Color Violet Dark green
Melting Point 1,152°C 83°C (dehydration)
Water Solubility Slightly soluble 585 g/L
Magnetic Susceptibility +6890.0×10⁻⁶ cm³/mol +6890.0×10⁻⁶ cm³/mol

The magnetic properties of both polymorphic forms remain essentially identical, with magnetic susceptibility values of +6890.0×10⁻⁶ cubic centimeters per mole, indicating that the fundamental electronic configuration of the chromium(III) center remains unchanged despite the different coordination environments. This consistency reflects the fact that both forms contain chromium in the same +3 oxidation state with the same d³ electronic configuration, though the crystal field environments differ.

Chemical reactivity patterns distinguish the two forms in significant ways, particularly regarding their behavior toward nucleophilic substitution reactions and coordination complex formation. The hexahydrate form readily participates in ligand exchange reactions due to the labile nature of coordinated water molecules, making it an excellent starting material for synthesizing other chromium(III) complexes. The anhydrous form requires more forcing conditions for similar reactions, often necessitating elevated temperatures or the presence of coordinating solvents to achieve comparable reactivity.

The practical implications of these structural differences extend to industrial and laboratory applications. This compound serves as the preferred chromium source for most synthetic applications due to its enhanced solubility and reactivity characteristics. Industrial applications in catalysis, pigment production, and textile dyeing typically utilize the hexahydrate form for its ease of handling and processing. The anhydrous form finds specialized applications where the absence of water is critical, such as in certain organometallic synthesis procedures or when preparing strictly anhydrous chromium(III) complexes.

Properties

CAS No.

13820-88-7

Molecular Formula

Cl3CrH12O6

Molecular Weight

266.44 g/mol

IUPAC Name

chromium(3+);trichloride;hexahydrate

InChI

InChI=1S/3ClH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3

InChI Key

LJAOOBNHPFKCDR-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cr+3]

Canonical SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cr+3]

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : Cl₃Cr·6H₂O
  • Purity : 98.0–101.0% as per USP standards .
  • Uses :
    • Analytical reagent for chromium(III) ion sources .
    • Catalyst in organic synthesis .
    • Electroplating and mordant in dyeing .

Comparison with Similar Compounds

Terbium(III) Trichloride Hexahydrate (TbCl₃·6H₂O)

  • CAS : 13798-24-8 | Molecular Weight : 373.38 g/mol .
  • Properties : Colorless crystals, very water-soluble.
  • Applications :
    • Dopant in luminescent materials for electronics .
    • Additive in specialty alloys .
  • Safety : Less stringent regulatory controls compared to chromium compounds, but requires standard PPE for rare-earth metal handling .

Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

  • CAS : 10025-77-1 | Molecular Weight : 270.32 g/mol .
  • Properties : Yellow-brown deliquescent solid, highly water-soluble.
  • Applications :
    • Wastewater treatment (coagulant) .
  • Toxicity : Higher acute toxicity (rat LDLo: 900 mg/kg) compared to chromium(III) chloride .

Scandium(III) Chloride Hexahydrate (ScCl₃·6H₂O)

  • CAS : 20662-14-0 | Molecular Weight : 261.31 g/mol .
  • Applications :
    • Research in high-performance alloys .
  • Regulatory: No specific environmental hazards listed, but requires handling precautions for rare-earth compounds .

Samarium(III) Chloride Hexahydrate (SmCl₃·6H₂O)

  • CAS : 10361-82-7 | Molecular Weight : 364.71 g/mol .
  • Applications :
    • Intermediate in samarium-cobalt magnet production .

Research Findings and Key Differences

  • Solubility : All listed trichloride hexahydrates are highly water-soluble, but chromium(III) and iron(III) variants are more hygroscopic .
  • Toxicity : Chromium(III) compounds are regulated due to persistence in ecosystems, whereas iron(III) chloride poses higher acute mammalian toxicity .
  • Industrial Use : Chromium and terbium derivatives are critical in advanced manufacturing (e.g., catalysis, electronics), while scandium and samarium compounds are niche research materials .

Preparation Methods

Reaction Mechanism and Stoichiometry

The process involves sequential reduction and crystallization steps:

  • Initial Reduction : CrO₃ is dissolved in water (60–80% of CrO₃ mass) and partially reduced using ethanol (10–20% of stoichiometric requirement):

    4CrO3+C2H5OH+12HCl4CrCl3+3CO2+11H2O4\text{CrO}_3 + \text{C}_2\text{H}_5\text{OH} + 12\text{HCl} \rightarrow 4\text{CrCl}_3 + 3\text{CO}_2 + 11\text{H}_2\text{O}

    Ethanol acts as a reducing agent, converting Cr⁶⁺ to Cr³⁺ while generating CO₂.

  • Secondary Reduction : Residual ethanol (90% of stoichiometric amount) and excess HCl (1.1–1.3× theoretical) are added to ensure complete reduction. The mixture reacts for 1 hour at 80–100°C, yielding a concentrated CrCl₃ solution.

Industrial-Scale Optimization

A patented protocol specifies:

  • Reactant Ratios : 100 kg of 60% CrO₃ solution, 1.5 kg ethanol (95%), and 190 kg HCl (35%).

  • Crystallization : Evaporation to 45° Bé followed by 8-hour cooling at 25°C produces >98% pure CrCl₃·6H₂O.

  • Yield : 85–90% with mother liquor recycling, reducing waste by 40%.

Table 1: Chromic Trioxide Method Parameters

ParameterValue
CrO₃ Concentration60–80% (w/w)
HCl Excess10–30%
Reaction Temperature80–100°C
Crystallization Time8 hours
Purity≥98%

Sodium Dichromate Acidification with Sulfuric Acid and Molasses

This method employs sodium dichromate (Na₂Cr₂O₇) as the chromium source, leveraging sulfuric acid (H₂SO₄) and molasses for reduction.

Procedural Steps

  • Acidification : Na₂Cr₂O₇ is dissolved in water and acidified with H₂SO₄ to pH 2–3.

  • Reduction : Molasses (C₆H₁₂O₆) is added, reducing Cr⁶⁺ to Cr³⁺:

    Na2Cr2O7+4H2SO4+C6H12O6Cr2(SO4)3+Na2SO4+6CO2+10H2O\text{Na}_2\text{Cr}_2\text{O}_7 + 4\text{H}_2\text{SO}_4 + \text{C}_6\text{H}_{12}\text{O}_6 \rightarrow \text{Cr}_2(\text{SO}_4)_3 + \text{Na}_2\text{SO}_4 + 6\text{CO}_2 + 10\text{H}_2\text{O}
  • Precipitation : Chromium sulfate reacts with sodium carbonate (Na₂CO₃) to form chromium carbonate, which is then treated with HCl:

    Cr2(CO3)3+6HCl2CrCl3+3H2O+3CO2\text{Cr}_2(\text{CO}_3)_3 + 6\text{HCl} \rightarrow 2\text{CrCl}_3 + 3\text{H}_2\text{O} + 3\text{CO}_2

Yield and Limitations

  • Purity : 92–95% due to sulfate impurities.

  • Environmental Impact : Generates Na₂SO₄ byproducts, requiring additional wastewater treatment.

Chromium Carbonate Hydrolysis

A less common but high-purity method involves synthesizing CrCl₃·6H₂O from chromium carbonate (Cr₂(CO₃)₃).

Synthesis Pathway

  • Carbonate Formation : Cr₂(SO₄)₃ reacts with Na₂CO₃:

    Cr2(SO4)3+3Na2CO3Cr2(CO3)3+3Na2SO4\text{Cr}_2(\text{SO}_4)_3 + 3\text{Na}_2\text{CO}_3 \rightarrow \text{Cr}_2(\text{CO}_3)_3 + 3\text{Na}_2\text{SO}_4
  • Acid Treatment : Cr₂(CO₃)₃ is dissolved in HCl:

    Cr2(CO3)3+6HCl2CrCl3+3H2O+3CO2\text{Cr}_2(\text{CO}_3)_3 + 6\text{HCl} \rightarrow 2\text{CrCl}_3 + 3\text{H}_2\text{O} + 3\text{CO}_2

Advantages

  • Purity : ≥97% with minimal ionic contaminants.

  • Scalability : Suitable for small-scale pharmaceutical applications.

Sodium Chromate Reduction with Hydrochloric Acid

A cost-effective alternative utilizes sodium chromate (Na₂CrO₄) as the precursor.

Reaction Protocol

  • Reduction : Na₂CrO₄ is mixed with a reducing agent (e.g., glucose) and HCl at 115–125°C:

    2Na2CrO4+3C6H12O6+16HCl2CrCl3+4NaCl+18H2O+6CO22\text{Na}_2\text{CrO}_4 + 3\text{C}_6\text{H}_{12}\text{O}_6 + 16\text{HCl} \rightarrow 2\text{CrCl}_3 + 4\text{NaCl} + 18\text{H}_2\text{O} + 6\text{CO}_2
  • Neutralization : pH is adjusted to 6.5–7.5 using NaOH, precipitating Cr(OH)₃.

  • Final Reaction : Cr(OH)₃ is treated with HCl to form CrCl₃, which is crystallized at 40–50° Bé.

Table 2: Sodium Chromate Method Metrics

ParameterValue
Reaction Temperature115–140°C
HCl Stoichiometry3–3.5:1 (vs. Na₂CrO₄)
Crystallization Bé40–50°
Yield88–93%

Characterization and Quality Control

Synthesized CrCl₃·6H₂O is validated using:

  • Elemental Analysis : Confirms Cr³⁺ content via EDTA titration.

  • Spectroscopy : UV-Vis spectra show λₘₐₓ at 580 nm (d-d transitions).

  • XRD : Peaks at 2θ = 14.3°, 28.7°, and 43.2° verify crystalline structure .

Q & A

Basic – What safety protocols are essential for handling chromium(III) chloride hexahydrate in laboratory settings?

Answer:
Chromium(III) chloride hexahydrate requires stringent safety measures due to its potential hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, goggles, and impervious lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods for weighing or handling powdered material to avoid inhalation of dust .
  • Spill Management: Neutralize accidental releases with appropriate agents (e.g., sodium bicarbonate) and dispose of contaminated materials as hazardous waste .
  • Environmental Precautions: Prevent discharge into water systems due to unknown ecotoxicity .

Basic – How can researchers synthesize chromium(III) chloride hexahydrate and verify its purity?

Answer:
A common synthesis method involves reacting chromium sulfate with hydrochloric acid to form the hydrated chloride . Purity verification methods include:

  • Elemental Analysis: Confirm Cr:Cl:H₂O stoichiometry (1:3:6) via inductively coupled plasma mass spectrometry (ICP-MS) or gravimetric analysis .
  • X-ray Diffraction (XRD): Compare crystallographic data with reference structures (e.g., monoclinic system, space group P2₁/c) .
  • UV-Vis Spectroscopy: Detect characteristic d-d transitions in aqueous solutions (e.g., absorption bands at ~580 nm for [Cr(H₂O)₆]³⁺) .

Basic – What explains the color changes observed in aqueous solutions of chromium(III) chloride hexahydrate?

Answer:
The green-to-violet transition in water arises from ligand exchange kinetics. Initially, the green solution contains [CrCl₂(H₂O)₄]⁺ complexes. Over days, chloride ligands slowly dissociate, forming the violet [Cr(H₂O)₆]³⁺ ion. This process is pH-dependent and can be accelerated by heating or adding ligands like nitrite (forming purple [Cr(NO₂)₆]³⁻) . Kinetic studies using UV-Vis or stopped-flow techniques can quantify ligand substitution rates .

Advanced – How can researchers resolve contradictions in reported solubility data for chromium(III) chloride hexahydrate in polar aprotic solvents?

Answer:
Discrepancies in solubility (e.g., partial dissolution in DMSO followed by precipitation ) may stem from solvent purity, temperature, or kinetic barriers. Methodological approaches include:

  • Controlled Solvent Drying: Use molecular sieves to remove trace water, which can hydrolyze Cr³⁺.
  • Variable-Temperature NMR: Monitor ligand exchange dynamics in DMSO-d₆ to identify intermediate species .
  • Crystallography: Isolate and characterize solvent adducts (e.g., [Cr(DMSO)₃Cl₃]) to clarify stability .

Advanced – What experimental strategies address challenges in dehydrating chromium(III) chloride hexahydrate?

Answer:
Direct thermal dehydration often leads to partial hydrolysis or oxychloride formation . Alternative approaches include:

  • Vacuum Desiccation: Use P₂O₅ or molecular sieves under reduced pressure to remove water without thermal decomposition .
  • Stepwise Thermal Analysis: Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify stable intermediate hydrates (e.g., trihydrate) .
  • Anhydrous Synthesis: React metallic chromium with HCl gas in non-aqueous media to bypass hydration .

Advanced – How can the environmental persistence and degradation pathways of chromium(III) chloride hexahydrate be assessed?

Answer:
Despite limited ecotoxicity data , researchers can:

  • Soil Mobility Studies: Use column chromatography to simulate Cr³⁺ adsorption in different soil types (e.g., clay vs. sand) .
  • Photodegradation Experiments: Expose aqueous solutions to UV light and monitor Cr(VI) formation via ICP-MS or colorimetric assays .
  • Microbial Degradation: Incubate with soil microbiota and analyze speciation changes using X-ray absorption near-edge structure (XANES) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chromium(3+) trichloride hexahydrate
Reactant of Route 2
Chromium(3+) trichloride hexahydrate

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